2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile

Description

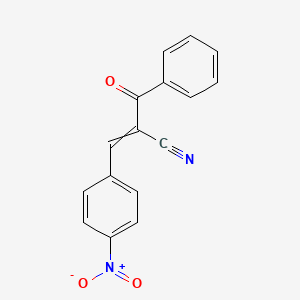

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile is a substituted acrylonitrile derivative featuring a benzoyl group (C₆H₅CO-) at the 2-position and a 4-nitrophenyl group (NO₂-C₆H₄-) at the 3-position of the prop-2-enenitrile backbone. This compound belongs to the class of Knoevenagel condensation products, synthesized from aromatic aldehydes and active methylene nitriles. The conjugated system formed by the acrylonitrile core and electron-withdrawing substituents (benzoyl and nitro groups) confers unique electronic properties, making it relevant for applications in organic electronics and photochromic materials .

Properties

Molecular Formula |

C16H10N2O3 |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

2-benzoyl-3-(4-nitrophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C16H10N2O3/c17-11-14(16(19)13-4-2-1-3-5-13)10-12-6-8-15(9-7-12)18(20)21/h1-10H |

InChI Key |

QEXDYRFTUMHTEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of benzoyl chloride with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Benzoyl-3-(4-aminophenyl)prop-2-enenitrile.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or nitrophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: 2-Benzoyl-3-(4-aminophenyl)prop-2-enenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile serves as an important building block in organic synthesis. Its reactive functional groups allow for various chemical transformations, enabling the development of more complex molecules. It is often utilized in:

- Construction of Heterocycles : The compound can be used as a precursor for synthesizing heterocyclic compounds, which are crucial in medicinal chemistry.

- Dye and Pigment Production : Due to its vibrant color properties, it is also explored in synthesizing dyes and pigments.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Pharmaceutical Development

The compound is being explored for its potential use in drug development:

- VEGFR Inhibition : Similar compounds have been studied for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor growth and metastasis.

Case Study 1: Anticancer Properties

A study investigating the anticancer effects of this compound derivatives revealed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapeutics.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased their efficacy, suggesting avenues for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites or altering the conformation of target molecules. The nitrophenyl group may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic behavior of these compounds is highly dependent on the nature and position of substituents. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (nitro, benzoyl, sulfonyl) enhance conjugation and stabilize negative charges, improving charge transport in organic semiconductors.

- Electron-donating groups (methoxy) introduce intramolecular charge-transfer (ICT) states, useful in photochromic switches .

- Stereochemistry (E/Z isomerism) affects molecular packing and optoelectronic behavior. For example, the Z-isomer of 3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile shows distinct crystallographic modifications .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of these compounds often exhibit π-π stacking and hydrogen-bonding networks, influencing their stability and solubility:

- This compound : Predicted to form C–H···O hydrogen bonds between the nitro group and adjacent aromatic protons, similar to stilbene derivatives .

- trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile : The trans configuration allows planar alignment of aromatic rings, facilitating π-π interactions critical for solid-state photoluminescence .

- (Z)-3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile : Exhibits three polymorphic forms due to variations in C–H···N and C–H···O interactions, highlighting the role of weak hydrogen bonds in crystal engineering .

Computational and Experimental Data

- DFT Studies : The HOMO-LUMO gap of trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile was calculated to be 3.2 eV, indicating suitability for organic semiconductors. In contrast, sulfonyl-substituted analogues show reduced gaps (2.8–3.0 eV) due to stronger electron withdrawal .

- UV-Vis Spectra : Nitro-containing compounds absorb in the 350–450 nm range, while methoxy derivatives exhibit bathochromic shifts (~420 nm) due to ICT transitions .

Biological Activity

2-Benzoyl-3-(4-nitrophenyl)prop-2-enenitrile, a compound belonging to the class of nitriles, has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities. The information is derived from various research studies and reviews, highlighting the compound's potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoyl group and a nitrophenyl moiety, contributing to its reactivity and biological activity.

1. Anticancer Activity

Numerous studies have reported the anticancer properties of this compound and related compounds:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle. For instance, it demonstrated significant cytotoxicity against leukemia cells with an IC50 value in the low micromolar range .

- Case Study : In a study evaluating a series of 4-nitrophenyl derivatives, this compound exhibited potent activity against breast cancer cells (MCF-7), showcasing its potential as an anticancer agent .

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- In Vitro Studies : Research indicates that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 16 µg/mL to 1 µg/mL for various strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 4 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in several studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.